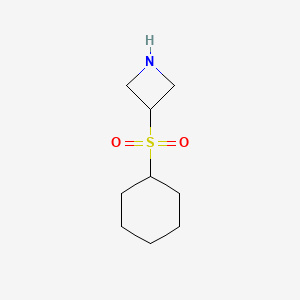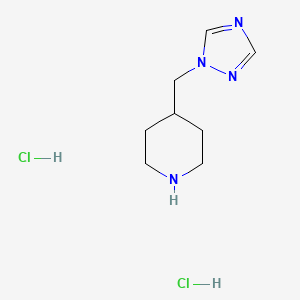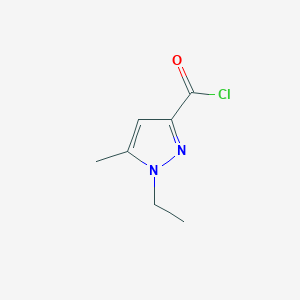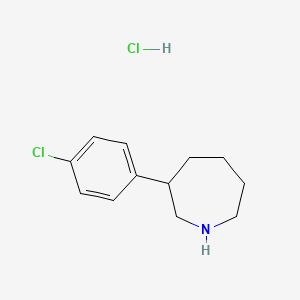
3-(Hidrazinilmetil)piridazina
Descripción general
Descripción
3-(Hydrazinylmethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinylmethyl group.
Aplicaciones Científicas De Investigación
3-(Hydrazinylmethyl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent in various diseases
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, which include 3-(hydrazinylmethyl)pyridazine, have been shown to interact with a range of biological targets . These targets span various physiological systems and contribute to the compound’s diverse pharmacological activities.
Mode of Action
The mode of action of 3-(Hydrazinylmethyl)pyridazine involves its interaction with these targets, leading to changes in cellular processes. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, its low cytochrome p450 inhibitory effects, and potential to reduce interaction with the cardiac herg potassium channel suggest favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 3-(Hydrazinylmethyl)pyridazine’s action are likely to be diverse, given the broad range of pharmacological activities associated with pyridazinone derivatives . These effects could include changes in cellular signaling, gene expression, and metabolic activity, among others.
Análisis Bioquímico
Biochemical Properties
3-(Hydrazinylmethyl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 3-(Hydrazinylmethyl)pyridazine can form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 3-(Hydrazinylmethyl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Moreover, 3-(Hydrazinylmethyl)pyridazine can alter cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(Hydrazinylmethyl)pyridazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding is often facilitated by hydrogen bonding and π-π stacking interactions. Additionally, 3-(Hydrazinylmethyl)pyridazine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydrazinylmethyl)pyridazine have been studied over different time periods. It has been found that the stability and activity of this compound can vary over time, with some degradation observed under certain conditions. Long-term studies have shown that 3-(Hydrazinylmethyl)pyridazine can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(Hydrazinylmethyl)pyridazine in animal models are dose-dependent. At lower doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
3-(Hydrazinylmethyl)pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolite levels and overall metabolic flux. Additionally, 3-(Hydrazinylmethyl)pyridazine can act as a substrate for certain enzymes, further integrating into the metabolic network .
Transport and Distribution
Within cells and tissues, 3-(Hydrazinylmethyl)pyridazine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments .
Subcellular Localization
The subcellular localization of 3-(Hydrazinylmethyl)pyridazine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-(Hydrazinylmethyl)pyridazine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyridazine typically involves the reaction of pyridazine derivatives with hydrazine or its derivatives. One common method is the cycloaddition reaction, where a pyridazine precursor reacts with hydrazine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 3-(Hydrazinylmethyl)pyridazine often involve large-scale cycloaddition reactions using optimized conditions to ensure high yields and purity. These methods may include the use of catalysts and specific reaction environments to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydrazinylmethyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinylmethyl group.
Substitution: The hydrazinylmethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents to the hydrazinylmethyl group .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Hydrazinylmethyl)pyridazine include other pyridazine derivatives such as:
- 3,6-Dialkoxy-pyridazine
- 3,6-Disubstituted pyridazine
- Pyridazinone derivatives .
Uniqueness
What sets 3-(Hydrazinylmethyl)pyridazine apart from these similar compounds is its unique hydrazinylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
pyridazin-3-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-7-4-5-2-1-3-8-9-5/h1-3,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWQCSGVGPQVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)




![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid](/img/structure/B1404901.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)




